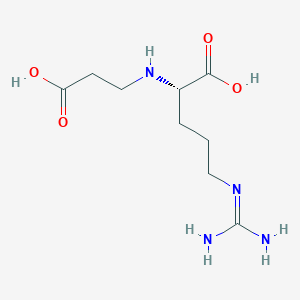

N2-(Carboxyethyl)-L-arginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(2)-(2-carboxyethyl)-L-arginine is an alpha-N-substituted L-arginine, a member of guanidines and an amino dicarboxylic acid. It is a tautomer of a N(2)-(2-carboxyethyl)-L-arginine dizwitterion.

Actividad Biológica

N2-(Carboxyethyl)-L-arginine, also known as (R)-N2-(1-carboxyethyl)-L-arginine, is a derivative of the amino acid L-arginine. This compound has gained attention for its diverse biological activities and potential applications in metabolic engineering and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, metabolic pathways, and implications for health and disease.

Structural Characteristics

This compound is characterized by the addition of a carboxyethyl group at the nitrogen atom in the side chain of L-arginine. Its molecular formula is C9H18N4O4, with a molecular weight of 246.26 g/mol. The unique structural modifications allow it to participate effectively in various enzymatic reactions critical for maintaining metabolic balance, especially under anaerobic conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Anaerobic Metabolism : The compound plays a role in anaerobic metabolism, where it can enhance L-arginine production through microbial fermentation processes. This is particularly relevant in environments where oxygen levels are low.

- Nitric Oxide Production : Similar to L-arginine, this compound can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vascular regulation and immune responses .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Research indicates that related compounds can inhibit the growth of pathogenic bacteria such as Streptococcus mutans, suggesting potential applications in dental health.

- Vasodilation : Like L-arginine, this compound may enhance vasodilation through increased NO production, which could have implications for cardiovascular health .

- Metabolic Regulation : Studies show that this compound can influence glucose metabolism and insulin secretion, particularly under inflammatory conditions. It has been observed to stimulate insulin secretion while mitigating the negative effects of pro-inflammatory cytokines on pancreatic function .

Case Studies and Research Findings

Several studies have explored the effects of this compound and its parent compound L-arginine:

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N2-(Carboxyethyl)-L-arginine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a range of products, making it valuable in synthetic organic chemistry.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Oxo-N2-(Carboxyethyl)-L-arginine |

| Reduction | Forms more reduced compounds | Reduced forms of L-arginine |

| Substitution | Carboxyethyl group can be replaced | Substituted arginine derivatives |

Biological Research

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It is involved in the synthesis of beta-lactamase inhibitors, which are crucial for antibiotic resistance management. The compound is synthesized through the action of enzymes such as N2-(2-carboxyethyl)arginine synthase, which catalyzes its formation from D-glyceraldehyde 3-phosphate and L-arginine .

Enzyme Interaction Studies

Studies have shown that this compound interacts with specific enzymes, influencing metabolic processes. For instance, its interaction with octopine dehydrogenase is significant for understanding amino acid metabolism and cellular signaling pathways .

Medical Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic applications, particularly in modulating immune responses and as a candidate for drug development. Its unique structure may provide advantages in targeting specific biological pathways related to inflammation and immune function .

Case Study: Cardiovascular Health

A recent study explored the effects of L-arginine supplementation on cardiovascular recovery post-exercise. While this compound was not directly tested, related compounds showed promise in enhancing cardiovascular function and recovery times .

Industrial Applications

Biochemical Production

In industrial settings, this compound is utilized as a precursor for producing various biochemical products. Its ability to undergo multiple reactions makes it suitable for large-scale synthesis processes, particularly in biotechnology where genetically engineered microorganisms are employed.

Propiedades

Fórmula molecular |

C9H18N4O4 |

|---|---|

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

(2S)-2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13)/t6-/m0/s1 |

Clave InChI |

OHWCFZJEIHZWMN-LURJTMIESA-N |

SMILES |

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |

SMILES isomérico |

C(C[C@@H](C(=O)O)NCCC(=O)O)CN=C(N)N |

SMILES canónico |

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |

Sinónimos |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.